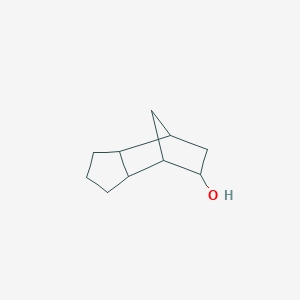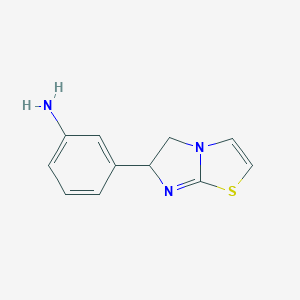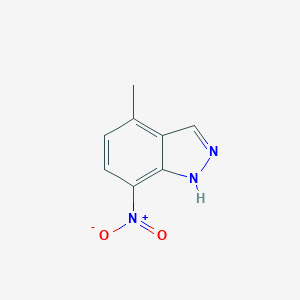
2-Methyl-4-(thiophen-2-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(thiophen-2-yl)pyrimidine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound has been synthesized through different methods and has been researched for its mechanism of action, biochemical and physiological effects, and future applications.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(thiophen-2-yl)pyrimidine is not fully understood. However, it has been suggested that this compound may act as a modulator of ion channels in the central nervous system. This could potentially lead to the development of new drugs for the treatment of neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 2-Methyl-4-(thiophen-2-yl)pyrimidine has a low toxicity profile and does not have any significant biochemical or physiological effects. However, more research is needed to fully understand the effects of this compound on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methyl-4-(thiophen-2-yl)pyrimidine in lab experiments is its ease of synthesis. This compound can be synthesized through different methods and is relatively inexpensive. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for research on 2-Methyl-4-(thiophen-2-yl)pyrimidine. One direction is to investigate its potential use in the development of new organic electronic devices. Another direction is to study its mechanism of action and potential use as a modulator of ion channels in the central nervous system. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound on living organisms.
Méthodes De Synthèse
The synthesis of 2-Methyl-4-(thiophen-2-yl)pyrimidine can be achieved through different methods. One of the most common methods involves the reaction of 2-thiophenecarboxaldehyde and 2-amino-4-methylpyrimidine in the presence of a catalyst such as ammonium acetate. Another method involves the reaction of 2-thiophenecarboxaldehyde and 2-amino-4-methylpyrimidine in the presence of an acid catalyst such as p-toluenesulfonic acid.
Applications De Recherche Scientifique
2-Methyl-4-(thiophen-2-yl)pyrimidine has been researched for its potential applications in various fields. One of the most promising applications is in the field of organic electronics. This compound has been found to have good electron-transport properties and can be used as a semiconductor material in organic field-effect transistors.
Propriétés
Numéro CAS |
154321-62-7 |
|---|---|
Nom du produit |
2-Methyl-4-(thiophen-2-yl)pyrimidine |
Formule moléculaire |
C9H8N2S |
Poids moléculaire |
176.24 g/mol |
Nom IUPAC |
2-methyl-4-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C9H8N2S/c1-7-10-5-4-8(11-7)9-3-2-6-12-9/h2-6H,1H3 |
Clé InChI |
YDXAOFVEKFKRAT-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=N1)C2=CC=CS2 |
SMILES canonique |
CC1=NC=CC(=N1)C2=CC=CS2 |
Synonymes |
2-Methyl-4-(thiophen-2-yl)pyriMidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B185848.png)

![(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;(1R)-1-phenylethanamine](/img/structure/B185853.png)


![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B185861.png)